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Compound of Interest

Compound Name: 1-Chloro-3-pentanone

Cat. No.: B146379 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Chloro-3-pentanone (CAS No: 32830-97-0), a halogenated ketone of interest in organic

synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) characteristics. Due to the limited availability of public

experimental spectra, the NMR and IR data presented herein are predicted, while the mass

spectrometry data is based on experimental findings from the NIST Mass Spectrometry Data

Center.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen

framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for 1-Chloro-
3-pentanone.

1.1. Predicted ¹H NMR Data

The proton NMR spectrum provides information on the different types of protons and their

neighboring environments.
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Proton Assignment
Predicted Chemical

Shift (ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J) in Hz

H-1 (CH₂) 3.70 Triplet 6.5

H-2 (CH₂) 2.95 Triplet 6.5

H-4 (CH₂) 2.50 Quartet 7.3

H-5 (CH₃) 1.05 Triplet 7.3

1.2. Predicted ¹³C NMR Data

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the

molecule.

Carbon Assignment Predicted Chemical Shift (ppm)

C-1 (CH₂Cl) 42.5

C-2 (CH₂) 45.0

C-3 (C=O) 208.0

C-4 (CH₂) 35.5

C-5 (CH₃) 8.0

Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in a molecule through

their characteristic vibrational frequencies. The predicted IR data for 1-Chloro-3-pentanone is

summarized below.
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Frequency (cm⁻¹) Vibrational Mode Functional Group

2975-2850 C-H Stretch Alkane

1715 C=O Stretch Ketone

1465 C-H Bend Alkane

1375 C-H Bend Alkane

750-650 C-Cl Stretch Alkyl Halide

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight

and fragmentation pattern of a compound. The experimental data below is sourced from the

NIST WebBook.[1]

m/z Relative Intensity (%) Possible Fragment

29 100 [C₂H₅]⁺

57 85 [C₂H₅CO]⁺

91 30 [M - C₂H₅]⁺

93 10 [M - C₂H₅]⁺ (³⁷Cl isotope)

120 5 [M]⁺

122 1.6 [M]⁺ (³⁷Cl isotope)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented. These can be adapted for 1-Chloro-3-pentanone.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 1-Chloro-3-pentanone (approximately 10-20 mg) is prepared in a suitable

deuterated solvent (e.g., CDCl₃, ~0.7 mL) and transferred to a 5 mm NMR tube. The spectrum
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is acquired on an NMR spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H

NMR). For ¹H NMR, standard acquisition parameters are used, and the chemical shifts are

referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

For ¹³C NMR, a proton-decoupled sequence is typically employed to obtain singlets for each

unique carbon atom.

4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

For a liquid sample like 1-Chloro-3-pentanone, a neat spectrum can be obtained. A drop of the

neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates

are then mounted in the sample holder of an FT-IR spectrometer. A background spectrum of

the clean salt plates is recorded first. The sample spectrum is then acquired, typically over a

range of 4000-400 cm⁻¹, and the background is automatically subtracted.

4.3. Electron Ionization Mass Spectrometry (EI-MS)

A small amount of 1-Chloro-3-pentanone is introduced into the mass spectrometer, often via a

gas chromatograph (GC-MS) for separation and purification. In the ion source, the sample is

vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes

ionization and fragmentation of the molecule. The resulting positively charged ions are

accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z). A

detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of how different spectroscopic techniques

provide complementary information for the structural elucidation of 1-Chloro-3-pentanone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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